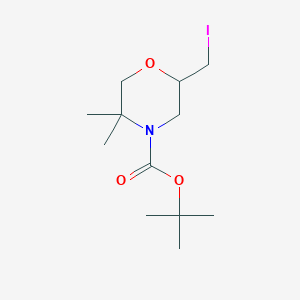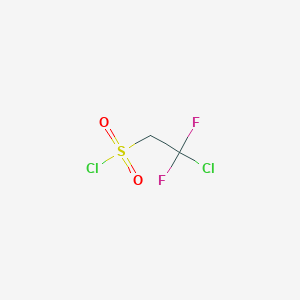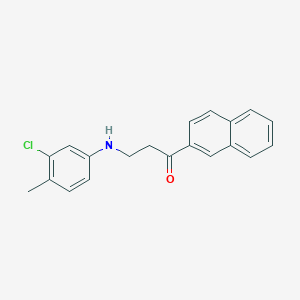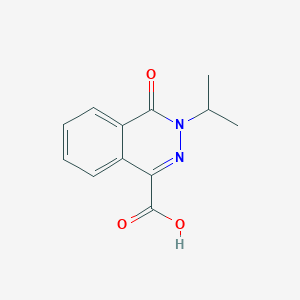
Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate” is a complex organic compound. Based on its name, it likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and alcohols .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. For example, Dimethylformamide (DMF) can act as an efficient carbon monoxide source in the palladium-catalyzed aminocarbonylation of aryl bromides, where this compound could potentially be used as a substrate or intermediate. Such reactions are useful for synthesizing aryl amides from aryl bromides under microwave heating, demonstrating the compound's utility in facilitating rapid and efficient chemical transformations (Wan et al., 2002).
Auxiliary and Protecting Group Chemistry
The compound finds application in the synthesis of chiral auxiliaries and protecting groups, which are pivotal in asymmetric synthesis and peptide chemistry. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and a building block in dipeptide synthesis, showcasing the relevance of this compound derivatives in stereocontrolled organic synthesis (Studer et al., 1995).
Materials Science and Photovoltaics
In materials science, derivatives of this compound could be utilized in the design and synthesis of organic dyes and sensitizers for dye-sensitized solar cells. The synthesis of carboxylated cyanine dyes and their application in improving the photoelectric conversion efficiency of solar cells exemplify how such compounds contribute to advancements in renewable energy technologies (Wu et al., 2009).
Environmental and Green Chemistry
The compound's derivatives also find use in environmental and green chemistry applications, such as in the cyclizative fixation of atmospheric CO2 by unsaturated amines. This process efficiently leads to cyclic carbamates, demonstrating the potential of this compound and its derivatives in carbon capture and utilization strategies (Takeda et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRDOLZENEODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CI)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2854163.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2854169.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2854172.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2854175.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)
